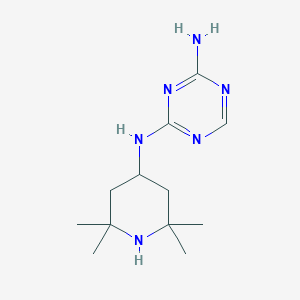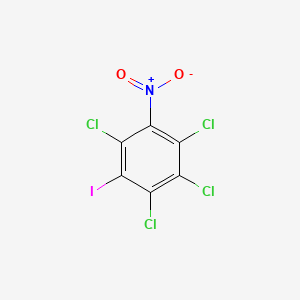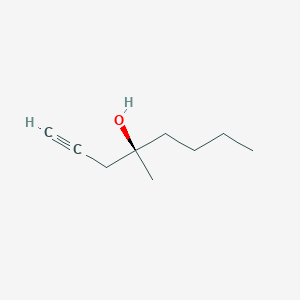
(4R)-4-Methyloct-1-yn-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-4-Methyloct-1-yn-4-ol is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of an alkyne (a carbon-carbon triple bond) The compound’s structure includes a chiral center at the fourth carbon, making it optically active
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Methyloct-1-yn-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-1-pentyne and formaldehyde.
Grignard Reaction: A Grignard reagent is prepared by reacting 4-methyl-1-pentyne with magnesium in anhydrous ether. This Grignard reagent is then reacted with formaldehyde to form the corresponding alcohol.
Purification: The crude product is purified using standard techniques such as distillation or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(4R)-4-Methyloct-1-yn-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 4-methyloct-1-yn-4-one.
Reduction: Formation of 4-methyloct-1-ene or 4-methyloctane.
Substitution: Formation of 4-methyloct-1-yn-4-chloride or 4-methyloct-1-yn-4-bromide.
科学研究应用
(4R)-4-Methyloct-1-yn-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (4R)-4-Methyloct-1-yn-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
(4S)-4-Methyloct-1-yn-4-ol: The enantiomer of (4R)-4-Methyloct-1-yn-4-ol, differing in the spatial arrangement around the chiral center.
4-Methyloct-1-yn-3-ol: A structural isomer with the hydroxyl group at a different position.
4-Methyloct-2-yn-4-ol: Another structural isomer with the triple bond at a different position.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and structural isomers. The presence of both a hydroxyl group and an alkyne moiety in the same molecule also provides a versatile platform for various chemical transformations.
属性
CAS 编号 |
70954-71-1 |
|---|---|
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC 名称 |
(4R)-4-methyloct-1-yn-4-ol |
InChI |
InChI=1S/C9H16O/c1-4-6-8-9(3,10)7-5-2/h2,10H,4,6-8H2,1,3H3/t9-/m0/s1 |
InChI 键 |
VWNNGOBVFMFPNE-VIFPVBQESA-N |
手性 SMILES |
CCCC[C@](C)(CC#C)O |
规范 SMILES |
CCCCC(C)(CC#C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



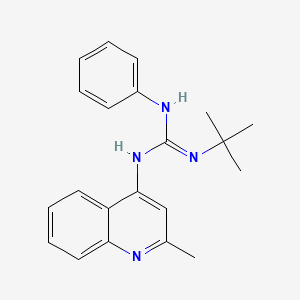
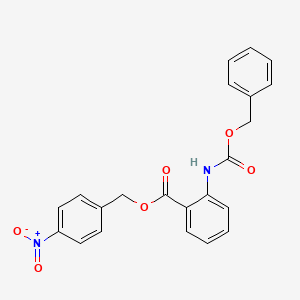
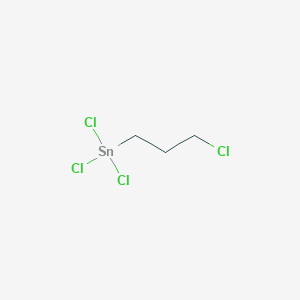
![(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxyethanesulfonic acid](/img/structure/B14475883.png)
![2-[Methyl(phenyl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14475889.png)
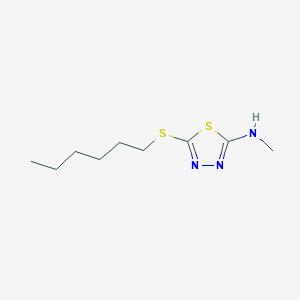


![3-[3-(3,4-Dihydronaphthalen-2-yloxy)propoxy]-1,2-dihydronaphthalene](/img/structure/B14475904.png)
![8-Acetyl-6,8,10,11-tetrahydroxy-1-[(propan-2-yl)oxy]-7,8,9,10-tetrahydrotetracene-5,12-dione](/img/structure/B14475906.png)

